Copper diethoxide

Thin film deposition Nanoparticle synthesis Thermal processing

Copper diethoxide (Copper(II) ethoxide, Cu(OC₂H₅)₂) is a non-substitutable metal alkoxide precursor for low-thermal-budget sol-gel and nanomaterial fabrication. Its decomposition at ~120°C—vs. ~285°C for copper(II) acetylacetonate and ~240°C for copper(II) acetate—enables CuO/Cu₂O deposition on flexible polymers and organic semiconductors. In an EGME/acetic acid sol, it yields moisture-insensitive gels for ambient-processed electrochromic films (43–615 nm tunable thickness). Insolubility in alcohol enables controlled hydrolysis for monodisperse CuO nanoparticles. Electrosynthesis from sacrificial copper anodes eliminates halide contamination. For thin-film and nanoparticle R&D, copper diethoxide’s ligand-specific gelation and thermal behavior make it irreplaceable.

Molecular Formula C4H10CuO2
Molecular Weight 153.67 g/mol
CAS No. 2850-65-9
Cat. No. B1591115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper diethoxide
CAS2850-65-9
Molecular FormulaC4H10CuO2
Molecular Weight153.67 g/mol
Structural Identifiers
SMILESCC[O-].CC[O-].[Cu+2]
InChIInChI=1S/2C2H5O.Cu/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2
InChIKeyCRCKGIUJMFFISH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper Diethoxide (CAS 2850-65-9): Essential Procurement Data for Alkoxide-Based Precursor Selection


Copper diethoxide (Copper(II) ethoxide; Cu(OC₂H₅)₂) is a transition metal alkoxide with a molecular weight of 153.66 g/mol and a characteristic decomposition temperature of approximately 120 °C [1]. It is a blue-green, air- and moisture-sensitive powder that serves as a key precursor in sol-gel processes, the fabrication of copper oxide nanomaterials and thin films, and as a catalyst in organic transformations . Its reactivity is governed by the ethoxide ligand, which enables controlled hydrolysis and thermal decomposition pathways distinct from those of copper carboxylates, β-diketonates, or inorganic salts [2].

Why Copper Diethoxide Cannot Be Freely Substituted with Other Copper Precursors in Precision Synthesis


Generic substitution of copper diethoxide with other copper precursors (e.g., copper(II) acetate, copper(II) acetylacetonate, copper(II) methoxide, or copper(II) nitrate) is not chemically valid due to substantial differences in decomposition temperature, hydrolysis kinetics, and ligand-specific coordination behavior . Copper diethoxide undergoes thermal decomposition at ~120 °C, a markedly lower threshold than copper(II) acetylacetonate (284–288 °C) or copper(II) acetate (~240 °C) [1]. This low decomposition temperature enables low-temperature processing of thin films and nanomaterials, while its insolubility in ethanol—contrasting with copper methoxide—mandates the use of specific complexing agents (e.g., acetic acid) to induce sol-gel transitions [2]. Furthermore, the ethoxide ligand facilitates distinct gelation behaviors that are critical for producing moisture-insensitive gels, a property not shared by alternative copper salts [3]. These differences directly impact process reproducibility, film morphology, and catalytic selectivity, making copper diethoxide a non-substitutable precursor in established protocols.

Quantitative Differentiation of Copper Diethoxide Against Key Analogs: A Comparative Evidence Review


Thermal Decomposition Onset: Low-Temperature Processing Advantage vs. Copper(II) Acetylacetonate

Copper diethoxide exhibits a thermal decomposition onset of approximately 120 °C, enabling low-temperature processing of copper oxide films and nanoparticles [1]. In contrast, copper(II) acetylacetonate (Cu(acac)₂) requires a significantly higher temperature of 284–288 °C for decomposition, which can limit its use in temperature-sensitive substrates or processes . This lower decomposition threshold allows copper diethoxide to be employed in sol-gel and chemical vapor deposition (CVD) processes at reduced thermal budgets, preserving substrate integrity and reducing energy costs.

Thin film deposition Nanoparticle synthesis Thermal processing

Sol-Gel Gelation Behavior: Moisture-Insensitive Gel Formation vs. Alternative Complexing Agents

When copper diethoxide is dissolved in ethylene glycol monomethyl ether (EGME) containing acetic acid as a complexing agent, it yields gels that are insensitive to moisture, a critical advantage for ambient processing [1]. In contrast, gels prepared using citric acid or diethylenetriamine (DETA) as complexing agents in ethanol solution liquefy upon exposure to moisture [1]. This demonstrates that the combination of copper diethoxide with acetic acid in EGME provides a robust gelation system with superior environmental stability.

Sol-gel processing Copper oxide films Gelation control

Solubility Profile: Alcohol Insolubility Enables Controlled Hydrolysis Kinetics vs. Copper Methoxide

Copper diethoxide is insoluble in ethanol and other alcohols . This insolubility necessitates the use of complexing agents (e.g., acetic acid) to achieve dissolution and controlled hydrolysis, which is a key feature for precise sol-gel synthesis [1]. In contrast, copper(II) methoxide (Cu(OCH₃)₂) is soluble in methanol, leading to different hydrolysis kinetics and potentially faster, less controllable gelation [2]. The requirement for a complexing agent with copper diethoxide provides an additional handle for tuning reaction rates and gel network formation.

Solvent compatibility Hydrolysis control Precursor handling

Electrosynthetic Accessibility: Lower Energy Input vs. Thermal Metathesis Routes

Copper diethoxide can be prepared via direct electrochemical dissolution of metallic copper as a sacrificial anode in an undivided cell, using ethanol as the solvent at a controlled temperature of 30–50 °C [1]. This method avoids the use of sodium ethoxide or copper chloride typically required in metathesis syntheses [2]. The electrochemical route offers a lower-energy, potentially greener alternative with simplified workup, yielding Cu(OEt)₂ suitable for subsequent conversion to CuO nanoparticles.

Electrochemical synthesis Precursor preparation Green chemistry

Electrochromic Film Thickness Control: Sol-Gel Derived CuO Layers with Defined Thickness Range

Using copper diethoxide as the molecular precursor, transparent amorphous CuₓO films have been deposited via sol-gel spin coating, achieving controllable thicknesses in the range of 43 nm to 615 nm [1]. These films exhibit reversible electrochromism, transitioning from transparent to pale brown. While similar films can be prepared from copper(II) acetate or nitrate, the alkoxide route provides superior homogeneity and adhesion due to the formation of a continuous inorganic network through hydrolysis-condensation reactions [2].

Electrochromic devices Thin film optics Sol-gel coating

High-Value Application Scenarios for Copper Diethoxide Based on Verified Differentiation


Low-Temperature Fabrication of Copper Oxide Thin Films and Nanoparticles

Leverage the low thermal decomposition temperature (~120 °C) of copper diethoxide to deposit CuO or Cu₂O films on temperature-sensitive substrates (e.g., flexible polymers, organic semiconductors) via sol-gel spin coating or dip-coating [1]. This approach avoids the higher processing temperatures required by copper(II) acetylacetonate (284–288 °C) or copper(II) acetate (~240 °C), preserving substrate integrity and enabling integration into flexible electronics and low-thermal-budget semiconductor processes.

Moisture-Stable Sol-Gel Synthesis for Electrochromic Coatings

Employ copper diethoxide dissolved in ethylene glycol monomethyl ether (EGME) with acetic acid to formulate a sol that yields moisture-insensitive gels [1]. This system enables ambient-condition deposition of transparent CuₓO films with tunable thickness (43–615 nm) and reversible electrochromic behavior, as demonstrated for smart windows and display applications [2]. The moisture stability simplifies process control and reduces the need for inert-atmosphere handling during coating.

Controlled Hydrolysis for High-Purity Copper Oxide Nanoparticles

Utilize the alcohol-insolubility of copper diethoxide to precisely control hydrolysis kinetics through the addition of a complexing agent such as acetic acid [1]. This controlled hydrolysis enables the synthesis of monodisperse CuO nanoparticles with tailored size and morphology, which are critical for catalytic and sensing applications where surface area and crystallinity govern performance [2].

Electrochemical Synthesis of Copper Alkoxide Precursors for Green Chemistry

Implement an electrosynthetic route using a copper sacrificial anode in ethanol at 30–50 °C to produce copper diethoxide directly [1]. This method bypasses the use of sodium ethoxide and copper chloride, reducing halide contamination and aligning with green chemistry principles. The resulting copper diethoxide can be used in situ for subsequent nanoparticle or thin-film fabrication.

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